

Investigating the biology of ATAD2 with BAY-850

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BAY-850**

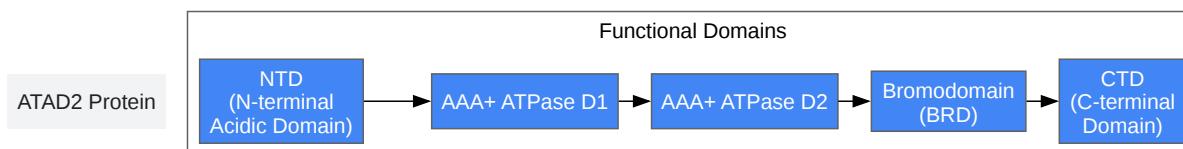
Cat. No.: **B1191589**

[Get Quote](#)

An In-depth Technical Guide to the Biology of ATAD2 and its Investigation with the Chemical Probe **BAY-850**

For Researchers, Scientists, and Drug Development Professionals

Abstract


ATPase Family AAA Domain Containing 2 (ATAD2), also known as ANCCA, is a protein that functions as a chromatin regulator and transcriptional coactivator.^[1] Its overexpression is linked to the progression of numerous cancers, making it a compelling target for therapeutic development.^{[2][3][4][5]} ATAD2's role as an epigenetic reader is facilitated by its bromodomain (BRD), which recognizes acetylated lysine residues on histones, and its AAA+ ATPase domain, which provides the energy for chromatin remodeling.^[2] This guide provides a comprehensive overview of ATAD2 biology, its involvement in oncogenic signaling pathways, and the utility of **BAY-850**, a potent and highly selective chemical probe, in elucidating its function. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers investigating this important cancer target.

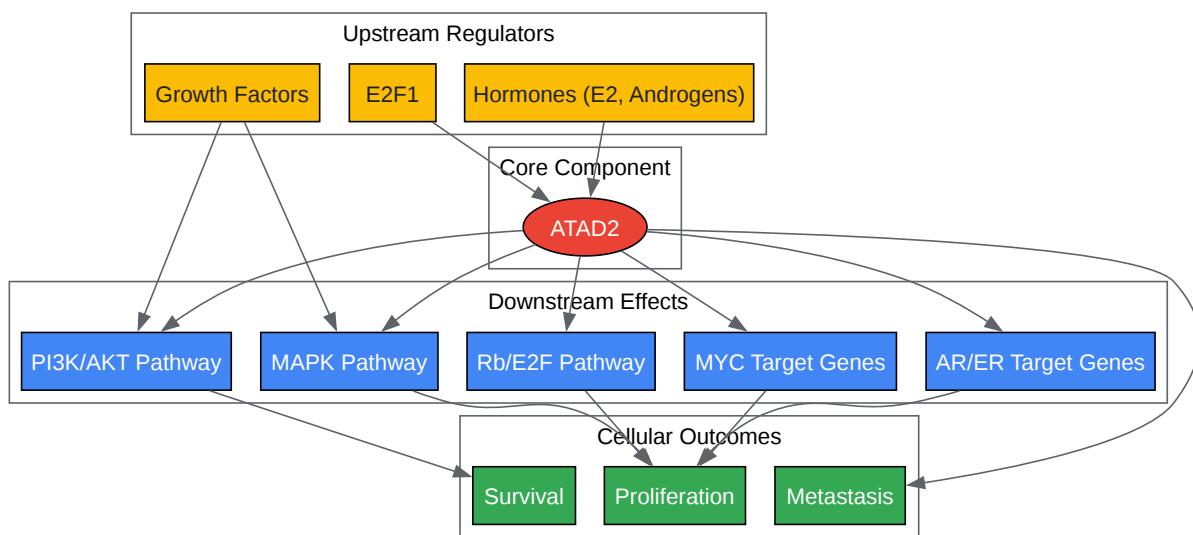
The Biology of ATAD2

Structure and Function

ATAD2 is a multifaceted protein characterized by several key functional domains.^[2] Its structure includes an N-terminal acidic domain (NTD), two AAA+ ATPase domains, a bromodomain (BRD), and a C-terminal domain (CTD).^[2] The bromodomain specifically binds to acetylated lysine residues on histones, tethering ATAD2 to specific chromatin regions.^[2] The

AAA+ ATPase domains hydrolyze ATP, providing the energy necessary for functions like chromatin remodeling and protein complex assembly.[2][6] This dual functionality allows ATAD2 to act as an epigenetic reader and a chromatin remodeler, influencing gene expression by altering chromatin accessibility.[2][4][7] It is involved in fundamental cellular processes, including DNA replication, transcriptional regulation, and cell cycle progression.[4][6][8]

[Click to download full resolution via product page](#)


Caption: Domain organization of the human ATAD2 protein.

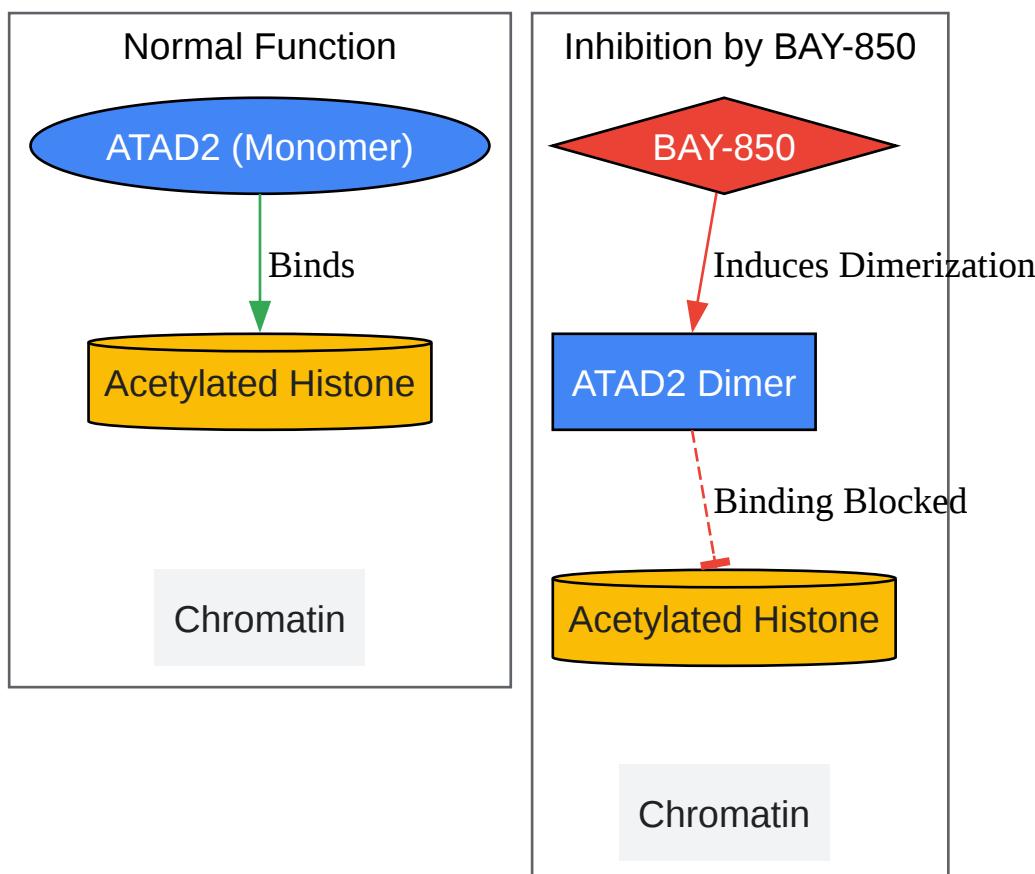
Role in Cancer and Key Signaling Pathways

Elevated expression of ATAD2 is a common feature in a wide array of malignancies, including prostate, breast, lung, and ovarian cancers, and it often correlates with poor patient prognosis. [2][3][4] ATAD2 promotes tumorigenesis by acting as a coactivator for key oncogenic transcription factors such as MYC, Androgen Receptor (AR), Estrogen Receptor (ER), and E2F. [1][3][4][7] Its activity is integrated into several critical cancer-related signaling pathways:

- **Rb/E2F-cMyc Pathway:** ATAD2 expression is regulated in a cell-cycle-dependent manner and it cooperates with the E2F family of transcription factors to drive the expression of genes required for S-phase entry and cell proliferation.[1][4][9]
- **Steroid Hormone Signaling:** In breast and prostate cancers, ATAD2 acts as a coactivator for the estrogen receptor (ER) and androgen receptor (AR), respectively, enhancing the transcriptional activity of these hormone receptors to promote cancer cell growth and survival.[2][4][8]
- **PI3K/AKT Pathway:** ATAD2 has been shown to promote cell proliferation through the PI3K/AKT signaling cascade in cancers like lung adenocarcinoma and gastric cancer.[4][7]

- MAPK Pathway: Overexpression of ATAD2 can lead to the activation of the MAPK pathway, which in turn promotes the proliferation of cancer cells.[4][7]
- TGF- β Signaling: In esophageal squamous cell carcinoma, ATAD2 can interact with C/EBP β to promote metastasis through the TGF- β 1/Smad3 signaling pathway.[10]

[Click to download full resolution via product page](#)


Caption: ATAD2's central role in oncogenic signaling pathways.

BAY-850: A Selective Chemical Probe for ATAD2

BAY-850 is a potent, cell-permeable, and highly isoform-selective inhibitor of the ATAD2 bromodomain.[11][12][13] It was identified through a DNA-encoded library screen and serves as an invaluable chemical probe for studying ATAD2's biological functions.[11]

Mechanism of Action

Unlike conventional bromodomain inhibitors that act as competitive antagonists at the acetyl-lysine binding site, **BAY-850** has an unusual mode of action.[11][12] It specifically induces the dimerization of the ATAD2 bromodomain.[11][13][14] This induced dimerization prevents the bromodomain from interacting with acetylated histones on chromatin.[11] In cells, treatment with **BAY-850** leads to the displacement of ATAD2 from chromatin, effectively inhibiting its function.[11][15][16]

[Click to download full resolution via product page](#)

Caption: **BAY-850**'s mechanism of action via induced dimerization.

Potency and Selectivity Data

BAY-850 demonstrates high potency in biochemical and biophysical assays and exceptional selectivity for ATAD2 over other bromodomain-containing proteins, including its closest homolog, ATAD2B.[11][15][17]

Assay Type	Target/Peptide	Value	Reference
TR-FRET	ATAD2 BD + Mono-acetylated H4	IC ₅₀ : 166 nM	[11][12][13]
TR-FRET	ATAD2 BD + Tetra-acetylated H4	IC ₅₀ : 22 nM	[13][15]
AlphaScreen	ATAD2 BD + Tetra-acetylated H4	IC ₅₀ : 157 nM	[11]
BROMOscan	ATAD2	Kd: 115 nM	[11][12]
MST	ATAD2	Kd: 84.9 nM	[16]
Selectivity Panels			
BROMOscan Panel	32 Bromodomains (incl. ATAD2B)	No significant binding at 10 μM	[11][16]
Kinase Panel	354 Kinases	No inhibitory activity	[11][13][15]
GPCR Panel	25 GPCRs	Only modest effects at high concentrations	[11][15][18]

Cellular Activity

The cellular activity of **BAY-850** has been confirmed using techniques such as the Fluorescence Recovery After Photobleaching (FRAP) assay.[11][15][18] In MCF7 breast cancer cells, treatment with 1 μM **BAY-850** resulted in a significant decrease in the fluorescence recovery half-time of GFP-tagged ATAD2, indicating its displacement from chromatin.[11][18] This demonstrates that **BAY-850** effectively engages its target within a cellular context.[11][18] However, studies have shown that the antiproliferative effects of **BAY-850** occur at higher concentrations and may not be directly linked to ATAD2 bromodomain inhibition alone.[11]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of ATAD2 biology and the effects of inhibitors like **BAY-850**.

Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantitatively measures the binding affinity of an inhibitor to the ATAD2 bromodomain by monitoring the disruption of an interaction between the bromodomain and an acetylated histone peptide.

Protocol:

- Reagents:

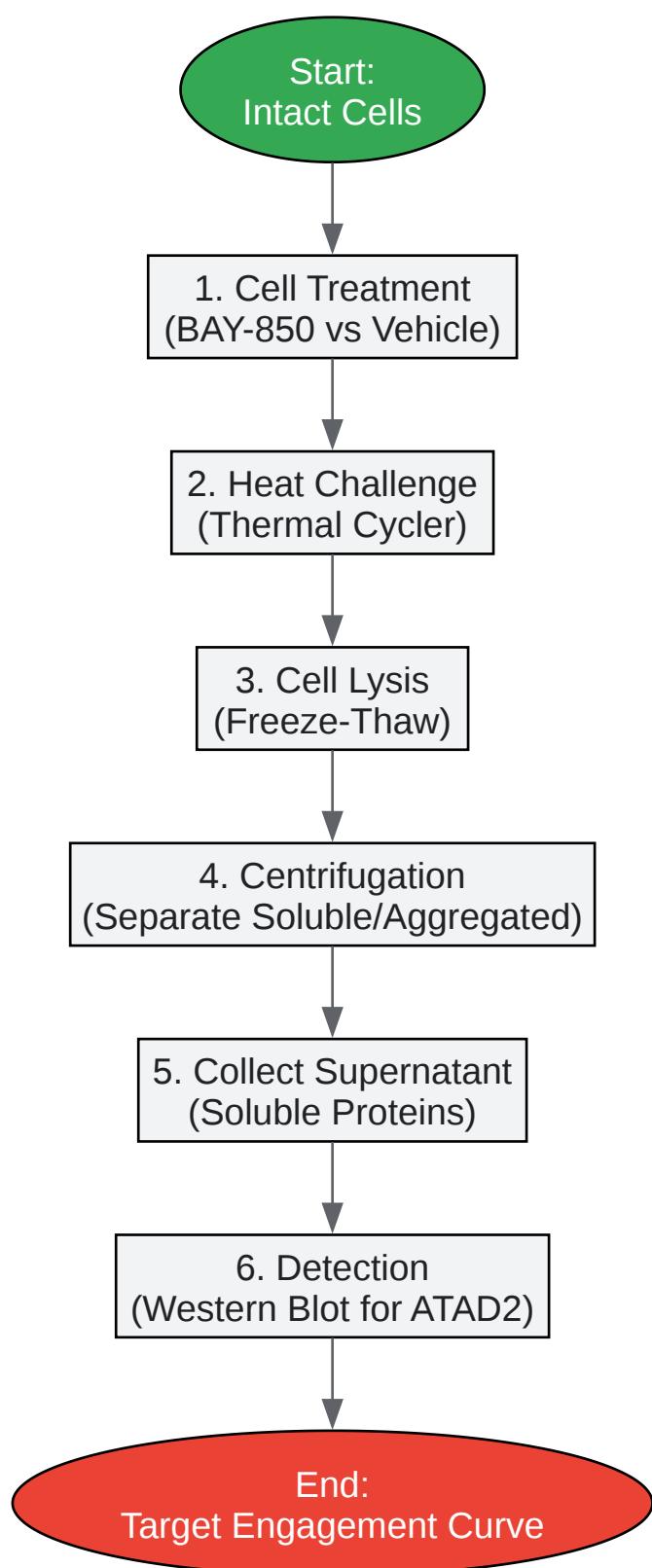
- Recombinant GST-tagged ATAD2 Bromodomain (BD).
- Biotinylated histone H4 peptide (e.g., mono- or tetra-acetylated).
- Europium-labeled anti-GST antibody (Donor).
- Streptavidin-conjugated fluorophore (e.g., allophycocyanin, APC) (Acceptor).
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
- **BAY-850** serially diluted in DMSO, then assay buffer.

- Procedure:

- Add 5 µL of serially diluted **BAY-850** or DMSO control to wells of a low-volume 384-well plate.
- Add 5 µL of a solution containing the ATAD2 BD and the biotinylated H4 peptide to each well.
- Add 10 µL of a solution containing the Europium-labeled antibody and the Streptavidin-APC to each well.
- Incubate the plate in the dark at room temperature for 60-120 minutes.

- Detection:

- Read the plate on a TR-FRET compatible plate reader. Excite at ~340 nm and measure emission at two wavelengths: ~665 nm (FRET signal) and ~615 nm (donor signal).
- Data Analysis:
 - Calculate the ratio of the acceptor to donor signals (665 nm / 615 nm).
 - Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.


Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA is used to verify the direct binding of **BAY-850** to ATAD2 in intact cells by measuring changes in the protein's thermal stability upon ligand binding.[19][20]

Protocol:

- Cell Treatment:
 - Culture cells (e.g., MCF7) to ~80% confluency.
 - Treat cells with various concentrations of **BAY-850** or a vehicle control (DMSO) for 1-2 hours at 37°C to allow for compound uptake.[21]
- Heat Challenge:
 - Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the tubes in a thermal cycler for 3 minutes at a specific temperature (determined via a preliminary temperature gradient experiment to find the optimal melting temperature), followed by a non-heated control.[21][22]
 - Immediately cool the tubes on ice.
- Cell Lysis and Fractionation:

- Lyse the cells via several freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).
[\[21\]](#)[\[23\]](#)
- Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet).[\[21\]](#)[\[23\]](#)
- Detection and Analysis:
 - Carefully collect the supernatant.
 - Quantify the amount of soluble ATAD2 in each sample using Western blotting or an ELISA-based method.
 - Plot the amount of soluble ATAD2 against the drug concentration to generate an isothermal dose-response curve and determine the EC₅₀ for target engagement.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gene - ATAD2 [maayanlab.cloud]
- 2. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target [thno.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. BAY-850 (BAY850) | ATAD2 inhibitor | Probechem Biochemicals [probechem.com]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. BAY-850 | Structural Genomics Consortium [thesgc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. CETSA [cetsa.org]
- 21. benchchem.com [benchchem.com]
- 22. youtube.com [youtube.com]
- 23. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Investigating the biology of ATAD2 with BAY-850]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1191589#investigating-the-biology-of-atad2-with-bay-850\]](https://www.benchchem.com/product/b1191589#investigating-the-biology-of-atad2-with-bay-850)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com